N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide
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Overview
Description
N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide is a complex organic compound notable for its intricate structure. Its unique molecular arrangement lends itself to a variety of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction process. It starts with the preparation of the tetrahydro-1,3-benzodioxole core, which can be achieved via cyclization reactions involving suitable precursors. The introduction of the benzamido group is performed through amide coupling reactions using reagents such as carbodiimides or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The final steps involve fine-tuning the stereochemistry through selective reactions and purifications.
Industrial Production Methods
Scaling up for industrial production necessitates optimizing each step for efficiency and yield. This often includes choosing solvents and reagents that offer the best balance between reaction rate and product purity. Industrial methods may also incorporate continuous flow chemistry techniques to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
For oxidation reactions, reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) are commonly employed. Reduction reactions may use agents such as LiAlH4 (lithium aluminium hydride). Substitution reactions can be performed using halogenating agents like SOCl2 (thionyl chloride) or PCl5 (phosphorus pentachloride).
Major Products
The major products from these reactions vary depending on the target application but often include modified benzamides with differing functional groups attached to the benzodioxole ring system.
Scientific Research Applications
N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide is utilized extensively in:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: As a probe or ligand for studying receptor interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by binding to specific molecular targets, often proteins or enzymes, and modulating their activity. Its benzamido groups interact with hydrogen bond donors/acceptors on the target molecules, while the benzodioxole core provides a stable and rigid framework that enhances binding specificity.
Comparison with Similar Compounds
Compared to other similar compounds, N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide is unique in its combination of stereochemistry and functional groups. Similar compounds might include:
4-benzamido-1,2-dihydro-2,2-dimethyl-6-propan-2-yl-benzene derivatives
Tetrahydrobenzodioxole derivatives with varied amido groups
This combination of features makes it particularly valuable in applications where precise molecular interactions are crucial.
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Properties
IUPAC Name |
N-[(3aS,4R,7S,7aR)-7-benzamido-2,2-dimethyl-6-propan-2-yl-3a,4,7,7a-tetrahydro-1,3-benzodioxol-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-16(2)19-15-20(27-24(29)17-11-7-5-8-12-17)22-23(32-26(3,4)31-22)21(19)28-25(30)18-13-9-6-10-14-18/h5-16,20-23H,1-4H3,(H,27,29)(H,28,30)/t20-,21+,22+,23-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMAPXRJMXUQKZ-WZYRSQIMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(C2C(C1NC(=O)C3=CC=CC=C3)OC(O2)(C)C)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C[C@H]([C@H]2[C@@H]([C@H]1NC(=O)C3=CC=CC=C3)OC(O2)(C)C)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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